4-((叔丁氧羰基)氨基)-4-甲基哌啶-1-甲酸苄酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

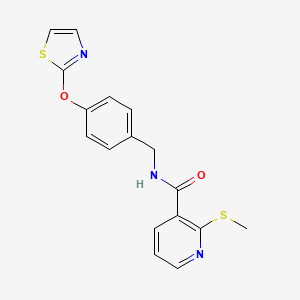

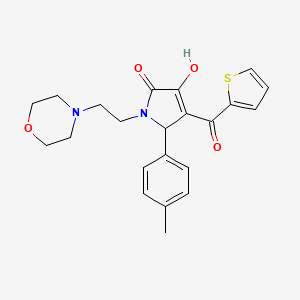

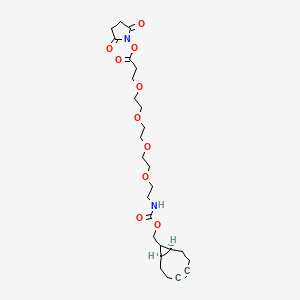

“Benzyl 4-((tert-butoxycarbonyl)amino)-4-methylpiperidine-1-carboxylate” is a chemical compound with the molecular formula C16H23NO4 . It has a molecular weight of 293.36 . The compound is used in organic synthesis .

Synthesis Analysis

The synthesis of compounds similar to “Benzyl 4-((tert-butoxycarbonyl)amino)-4-methylpiperidine-1-carboxylate” often involves the use of tert-butyloxycarbonyl (Boc) as the N α-amino protecting group . This method can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H23NO4/c1-16(2,3)21-15(20)17(11-7-10-14(18)19)12-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3,(H,18,19) . This code provides a standard way to encode the compound’s molecular structure and formula .

Chemical Reactions Analysis

The tert-butyloxycarbonyl (Boc) group is commonly used in peptide synthesis for the protection of the N α-amino moiety . The removal of Boc is achieved by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile .

Physical And Chemical Properties Analysis

The compound is a solid . Its SMILES string, which represents the structure of the molecule, is CC©©OC(=O)N(CCCC(O)=O)Cc1ccccc1 .

科学研究应用

有机化学中的合成应用

一系列与4-((叔丁氧羰基)氨基)-4-甲基哌啶-1-甲酸苄酯密切相关的1-[4-2(氨基乙氧基)苯甲酰基]-3,5-双-(亚苄基)-4-哌啶酮被发现并开发为潜在的候选药物。这些化合物表现出显着的细胞毒性,通常超过当代的抗癌药物。它们表现出肿瘤选择性毒性,作为多药耐药性的调节剂,诱导细胞凋亡,产生活性氧,激活某些caspases,并影响线粒体功能。此外,这些分子还显示出有希望的抗疟疾和抗分枝杆菌特性,并且在短期毒性研究中在小鼠中耐受性良好。这些化合物的构效关系、药物递送系统、药代动力学研究和代谢稳定性已被阐述,突出了它们作为抗肿瘤候选药物的潜力(Hossain 等,2020)。

催化非酶动力学拆分

4-((叔丁氧羰基)氨基)-4-甲基哌啶-1-甲酸苄酯可能参与催化非酶动力学拆分 (KR) 过程。使用手性催化剂对外消旋化合物进行 KR 在不对称有机合成中很重要。已经开发了各种催化非酶程序,为产品和回收的起始原料提供了高对映选择性和收率。这一领域非常重要,催化非酶 KR 的进展涵盖了自 2004 年以来的文献,根据不同类型的化合物进行了细分,包括醇、环氧化物、胺、烯烃、羰基衍生物、硫化合物和二茂铁(Pellissier,2011)。

图形合成路线

已对凡德他尼现有的合成路线进行了回顾和分析,结果表明叔丁基4-((甲苯磺酰氧)甲基)哌啶-1-甲酸酯和香草醛乙酯经过各种化学过程,包括取代、脱保护、甲基化、硝化、还原、环化、氯化和进一步取代,合成目标化合物。该路线已显示出在制造规模上产生高商业价值(Mi,2015)。

未来方向

The use of tert-butyloxycarbonyl-protected amino acid ionic liquids in organic synthesis is a promising area of research . These compounds can be used as starting materials in dipeptide synthesis with commonly used coupling reagents . This could potentially expand the applicability of amino acid ionic liquids in organic synthesis .

属性

IUPAC Name |

benzyl 4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4/c1-18(2,3)25-16(22)20-19(4)10-12-21(13-11-19)17(23)24-14-15-8-6-5-7-9-15/h5-9H,10-14H2,1-4H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXPVZUUJLNEHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

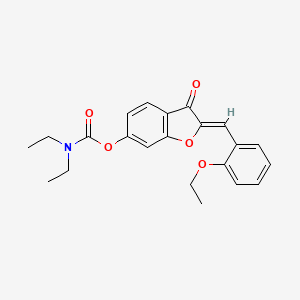

![(E)-4-(tert-butyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2402719.png)

![9-(4-methoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2402722.png)

![1-(Furan-2-ylmethyl)-3-(4-methoxybenzyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2402724.png)

![[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2402727.png)